4-[(3,4-Dichlorobenzyl)oxy]-3-ethoxybenzoic acid
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Description
4-[(3,4-Dichlorobenzyl)oxy]-3-ethoxybenzoic acid, also known as DCBE, is a synthetic compound with numerous applications in scientific research. It is a crystalline solid with a molecular weight of 339.07 g/mol and a melting point of 152-155 °C. DCBE is primarily used as a reagent or intermediate in organic synthesis and has been studied for its potential medicinal applications.
Scientific Research Applications
Human Exposure and Metabolism of Parabens
Occurrence and Metabolism in Humans : Parabens, chemically related as esters of p-hydroxybenzoic acid, are widely used in cosmetics, pharmaceuticals, and foodstuff. Studies have identified various parabens and their metabolites, like methylparaben, ethylparaben, and their hydroxylated metabolites, in human urine and blood samples, suggesting extensive human exposure through daily product use (Zhang et al., 2020); (Wang & Kannan, 2013). These findings underline the absorption and metabolic processing of such compounds in the human body, leading to their detection in biological fluids.
Exposure Assessment and Health Implications : Further research into the exposure levels and potential health risks of parabens in different populations, including children and adults across various regions, has been conducted. These studies provide critical data on the ubiquity of paraben exposure and its correlation with factors like geographic location and dietary habits, pointing towards a need for understanding the health implications of such widespread exposure (Honda, Robinson, & Kannan, 2018).
properties
IUPAC Name |
4-[(3,4-dichlorophenyl)methoxy]-3-ethoxybenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2O4/c1-2-21-15-8-11(16(19)20)4-6-14(15)22-9-10-3-5-12(17)13(18)7-10/h3-8H,2,9H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJEIEYVLILZEPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(=O)O)OCC2=CC(=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(3,4-Dichlorobenzyl)oxy]-3-ethoxybenzoic acid |
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